N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative of the pyrrolo[3,2,1-ij]quinoline scaffold. The compound’s 4-fluorobenzyl substituent enhances lipophilicity and may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-15-4-1-12(2-5-15)11-20-25(23,24)16-9-13-3-6-17(22)21-8-7-14(10-16)18(13)21/h1-2,4-5,9-10,20H,3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTNBYNUWZHCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.37 g/mol. The compound features a pyrroloquinoline core structure that is known for its potential pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit notable anticancer properties. For instance:
- Cell Line Studies : Various derivatives have shown cytotoxic effects against several cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific derivative and cell line tested .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial Tests : In vitro studies indicated that N-(4-fluorobenzyl)-4-oxo derivatives displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial growth .
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyrroloquinoline derivatives were synthesized and evaluated for their anticancer activity. The lead compound showed an IC50 value of 7 µM against MCF-7 cells and demonstrated selectivity over normal cell lines .
Case Study 2: Antimicrobial Screening
A screening study assessed the antimicrobial efficacy of various derivatives against clinical isolates. The results indicated that the tested compounds had potent activity against resistant strains of Staphylococcus aureus, with MIC values as low as 12 µg/mL .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
One of the primary areas of interest for N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is its anticancer activity. Research has indicated that derivatives of quinoline sulfonamides can act as inhibitors of the M2 isoform of pyruvate kinase (PKM2), which is often overexpressed in tumor cells and plays a crucial role in cancer metabolism.
Case Study: Inhibition of PKM2
A study published in Molecules reported the synthesis and biological evaluation of quinoline-8-sulfonamides as inhibitors of PKM2. The results demonstrated that certain derivatives exhibited significant anticancer activity across various cancer cell lines including:
- Amelanotic melanoma (C32)
- Melanotic melanoma (COLO829)
- Triple-negative breast cancer (MDA-MB-231)
- Glioblastoma multiforme (U87-MG)
- Lung cancer (A549)
The cytotoxicity was assessed using the WST-1 assay across a concentration range from 0.1 µg/mL to 200 µg/mL over a 72-hour exposure period. The findings suggested that these compounds could serve as potential therapeutic agents targeting cancer metabolism through PKM2 inhibition .
Additional Biological Activities
Beyond its anticancer properties, research has indicated that quinoline derivatives may possess antibacterial and antifungal activities. For instance:
- A related study on quinoline derivatives showed promising results against various bacterial strains and fungal pathogens.
Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrrolo[3,2,1-ij]quinoline core is shared among several derivatives, but substitutions at the 8-position (sulfonamide group) and the N-benzyl moiety significantly alter activity and physicochemical properties. Key comparisons include:
*Estimated based on molecular formula (C19H18FN3O3S).
†Predicted from analogs in .
‡Calculated from preclinical data.
Key Observations :
- The sulfonamide group in the target compound and its analogs (e.g., ) increases polarity compared to non-sulfonamide derivatives like NH300093.
- The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 4-phenoxyphenyl in ).
Pharmacological Activity Comparison
Neurological Targets :
- NH300094: Exhibits triple antagonism at 5-HT2A, D2, and D3 receptors, with inverse agonist activity at 5-HT1B. This suggests that pyrrolo[3,2,1-ij]quinoline derivatives with appropriate substitutions can target multiple monoaminergic pathways.
Antifungal Activity :
- Pyroquilon (core scaffold): Demonstrates fungicidal activity against Magnaporthe oryzae, highlighting the scaffold’s versatility.
Physicochemical Properties
*Estimates based on structural analogs.
†From .
‡Calculated for NH300094.
Key Trends :
Example :
- Compound: Synthesized via sulfonylation of the 8-amino intermediate with 4-phenoxyphenylsulfonyl chloride, followed by purification via chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
